molecular formula C21H26FNO B14217264 3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 756821-58-6

3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14217264
CAS No.: 756821-58-6
M. Wt: 327.4 g/mol
InChI Key: UOQDIHPGRDFXIM-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexa-2,4-dien-1-one core with tert-butyl groups at the 3 and 5 positions, and a fluoroanilino group at the 6 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 2-fluoroaniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: Similar in structure but lacks the fluoroanilino group.

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.

    3,6-Di-tert-butylcarbazole: Contains tert-butyl groups but has a different core structure.

Uniqueness

Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it valuable in multiple research fields .

Properties

CAS No.

756821-58-6

Molecular Formula

C21H26FNO

Molecular Weight

327.4 g/mol

IUPAC Name

3,5-ditert-butyl-2-[(2-fluorophenyl)iminomethyl]phenol

InChI

InChI=1S/C21H26FNO/c1-20(2,3)14-11-16(21(4,5)6)15(19(24)12-14)13-23-18-10-8-7-9-17(18)22/h7-13,24H,1-6H3

InChI Key

UOQDIHPGRDFXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)C=NC2=CC=CC=C2F)C(C)(C)C

Origin of Product

United States

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